molecular formula C9H6N6O2 B1524424 3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 1311313-99-1

3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1524424
CAS No.: 1311313-99-1
M. Wt: 230.18 g/mol
InChI Key: IPHNLMPIJIIEKD-UHFFFAOYSA-N
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Description

3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound that features a pyrazole ring substituted with an amino group, a nitropyridine moiety, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxamide
  • 3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-amino-1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which can impart distinct chemical reactivity and biological activity compared to its carboxamide and carboxylic acid analogs

Properties

IUPAC Name

3-amino-1-(5-nitropyridin-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6O2/c10-3-6-5-14(13-9(6)11)8-2-1-7(4-12-8)15(16)17/h1-2,4-5H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHNLMPIJIIEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N2C=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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